2-(2-Hydroxyethyl)benzofuran-7-ol

Overview

Description

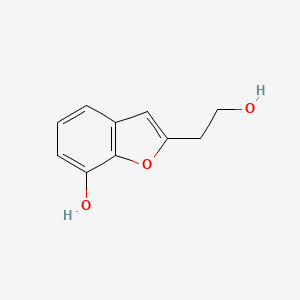

2-(2-Hydroxyethyl)benzofuran-7-ol is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyethyl group at the second position and a hydroxyl group at the seventh position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)benzofuran-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzofuran-7-one derivatives, while reduction can produce benzofuran-7-ol derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Antioxidant Activity

Research highlights the compound's ability to scavenge free radicals, which contributes to its antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals, thus neutralizing them.

Anticancer Potential

2-(2-Hydroxyethyl)benzofuran-7-ol has shown promising results in cancer research. It exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation, suggesting that this compound could be further developed as an anticancer agent .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic potential in treating various diseases such as cancer, psoriasis, and microbial infections. Its dual action as an anticancer and antimicrobial agent makes it a versatile candidate for drug development .

Drug Formulation

Recent studies emphasize the importance of formulation strategies that enhance the bioavailability and efficacy of this compound. For example, prodrug formulations have been explored to improve its pharmacokinetic properties, allowing for better absorption and prolonged action in vivo .

Case Studies

-

Anticancer Activity Study

A study evaluated the anticancer effects of this compound against multiple cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 9.73 µM to 19.92 µM across different cell lines, indicating strong potential for further development as an anticancer drug . -

Antimicrobial Efficacy Assessment

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, supporting its application as a new antimicrobial agent.

Data Summary

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)benzofuran-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to the observed biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.

Angelicin: A benzofuran compound with anticancer and antimicrobial properties.

Uniqueness

2-(2-Hydroxyethyl)benzofuran-7-ol is unique due to the presence of both hydroxyethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

2-(2-Hydroxyethyl)benzofuran-7-ol is a compound belonging to the benzofuran family, characterized by its unique structure that includes both hydroxyethyl and hydroxyl functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(2-hydroxyethyl)-1-benzofuran-7-ol |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 63417-34-5 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with microbial targets, contributing to its antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity

The compound also demonstrates potent antioxidant activity. Its mechanism involves scavenging free radicals and inhibiting oxidative stress, which is critical in preventing cellular damage associated with various diseases. The antioxidant capacity has been quantitatively assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and cervical cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study: In Vitro Anticancer Activity

In a study involving HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, this compound exhibited IC50 values of approximately 15 μM and 20 μM, respectively. These results suggest that the compound is significantly more potent than many existing chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Interaction with microbial cell membranes and inhibition of essential enzymes.

- Antioxidant Effect : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.

- Anticancer Mechanism : Inducing apoptosis through mitochondrial pathways and modulating signaling pathways involved in cell proliferation.

Comparison with Related Compounds

When compared to other benzofuran derivatives such as psoralen and angelicin, this compound exhibits unique properties due to its specific functional groups. These enhance its solubility and reactivity, making it a valuable candidate for pharmaceutical applications.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Psoralen | Moderate | Moderate | High |

| Angelicin | Low | High | Moderate |

Properties

IUPAC Name |

2-(2-hydroxyethyl)-1-benzofuran-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-4-8-6-7-2-1-3-9(12)10(7)13-8/h1-3,6,11-12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQZDKJGPVJIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.